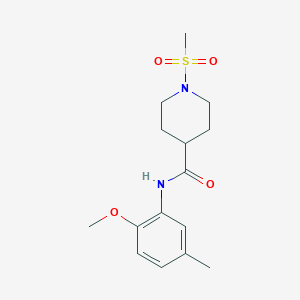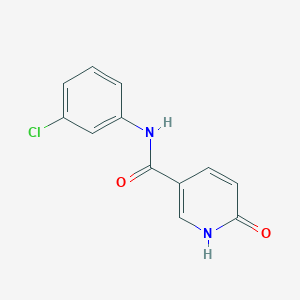
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as CPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPO is a pyridinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in lab experiments is its high purity and stability. Additionally, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in lab experiments is its potential toxicity. While N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to be relatively non-toxic in vitro, more research is needed to fully understand its toxicity in vivo.
将来の方向性
There are many potential future directions for research on N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide and its potential applications in the treatment of various diseases. Finally, more research is needed to fully understand the toxicity of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in vivo and its potential side effects.
合成法
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 2-amino-3-picoline, followed by the addition of sodium hydroxide and acetic acid. This method has been shown to produce high yields of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide with good purity.
科学的研究の応用
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQNACBAMYELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



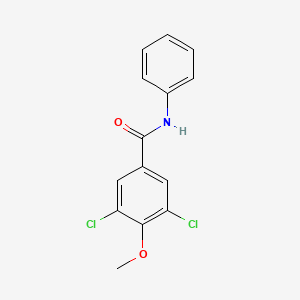

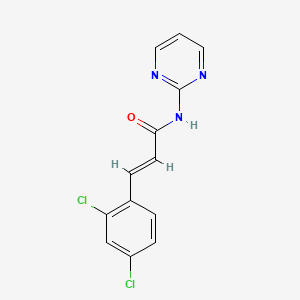
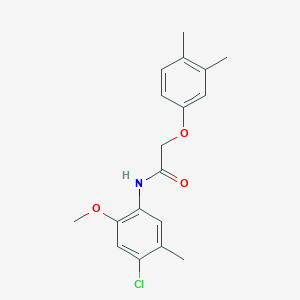
![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)

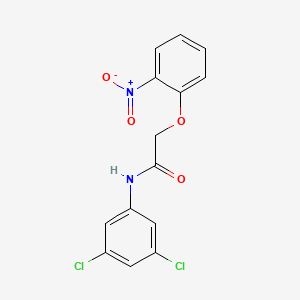
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
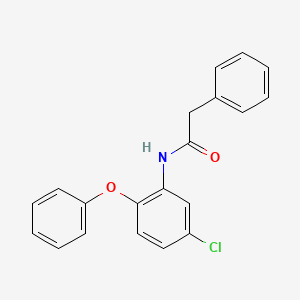

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)
